REACTION_SMILES
|
[CH2:1]([CH3:2])[NH:3][CH2:4][C:5]1([OH:15])[CH2:6][N:7]([C:10]([O:11][CH2:12][CH3:13])=[O:14])[CH2:8][CH2:9]1.[OH2:16]>>[CH2:1]([CH3:2])[NH:3][CH2:4][C:5]1([OH:15])[CH2:6][NH:7][CH2:8][CH2:9]1
|
Name
|
CCNCC1(O)CCN(C(=O)OCC)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCNCC1(O)CCN(C(=O)OCC)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCNCC1(O)CCNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |